Ethyl 1-isopropylpiperidine-4-carboxylate
CAS No.: 154348-17-1
Cat. No.: VC13401106
Molecular Formula: C11H21NO2
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154348-17-1 |
|---|---|
| Molecular Formula | C11H21NO2 |
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | ethyl 1-propan-2-ylpiperidine-4-carboxylate |
| Standard InChI | InChI=1S/C11H21NO2/c1-4-14-11(13)10-5-7-12(8-6-10)9(2)3/h9-10H,4-8H2,1-3H3 |
| Standard InChI Key | LUVKHTGJKFFLMR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C(C)C |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C(C)C |
Introduction
Ethyl 1-isopropylpiperidine-4-carboxylate is a chemical compound belonging to the piperidine class, which is significant in medicinal chemistry due to its presence in various pharmaceuticals and natural products. This compound features a piperidine ring substituted with an ethyl ester group at the fourth position and an isopropyl group at the first position. Its unique structural arrangement contributes to its chemical properties and reactivity, making it a subject of interest in organic synthesis and medicinal chemistry applications.
Synthesis Methods
The synthesis of Ethyl 1-isopropylpiperidine-4-carboxylate typically involves the reaction of 1-isopropylpiperidine with ethyl chloroformate under basic conditions. This reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the ester linkage. Industrial production may utilize continuous flow processes to enhance efficiency and yield, with precise control over reaction parameters ensuring consistent quality of the final product.
Biological Activity and Potential Applications
Ethyl 1-isopropylpiperidine-4-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. Its derivatives are known for diverse biological effects, including analgesic and anti-inflammatory properties. The compound may modulate neurotransmitter systems, particularly those involved in pain and inflammation response. Additionally, piperidine derivatives have been investigated for their anticancer potential, as they can induce apoptosis in cancer cells through various molecular pathways.
Mechanism of Action
The mechanism of action of Ethyl 1-isopropylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-isopropylpiperidine-4-carboxylate is unique compared to other piperidine derivatives due to the presence of both the ethyl ester and isopropyl groups. For instance, Ethyl 4-piperidinecarboxylate lacks the isopropyl group, while 1-Isopropyl-4-piperidinecarboxylic acid contains a carboxylic acid group instead of an ester.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-piperidinecarboxylate | Not specified | Lacks isopropyl group |
| 1-Isopropyl-4-piperidinecarboxylic acid | C₉H₁₇NO₂ | Contains carboxylic acid group |
| Ethyl 1-isopropylpiperidine-4-carboxylate | Not specified | Ethyl ester and isopropyl groups |
Research Findings and Future Directions
Research on Ethyl 1-isopropylpiperidine-4-carboxylate and its derivatives highlights their potential in treating neurological disorders and other conditions. The compound's ability to interact with specific receptors in the central nervous system makes it a candidate for further investigation in medicinal chemistry applications. Future studies should focus on optimizing its synthesis, exploring its pharmacological properties, and evaluating its efficacy in preclinical models.
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